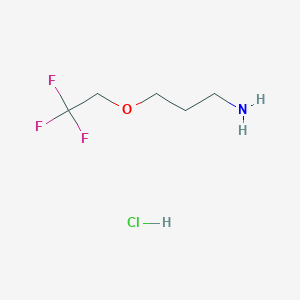
3-(2,2,2-Trifluorethoxy)propan-1-amin-Hydrochlorid
Übersicht
Beschreibung
3-(2,2,2-Trifluoroethoxy)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C5H11ClF3NO and its molecular weight is 193.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,2,2-Trifluoroethoxy)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,2,2-Trifluoroethoxy)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ich habe eine gründliche Suche nach den wissenschaftlichen Forschungsanwendungen von „3-(2,2,2-Trifluorethoxy)propan-1-amin-Hydrochlorid“ durchgeführt, aber leider werden die spezifischen Anwendungen in verschiedenen Bereichen in den verfügbaren Ressourcen nicht detailliert beschrieben. Die Verbindung wird als biochemische Substanz für die Proteomforschung erwähnt , und sie ist nur für Forschungszwecke bestimmt, nicht für diagnostische oder therapeutische Zwecke.
Wirkmechanismus
Target of Action
The primary targets of 3-(2,2,2-Trifluoroethoxy)propan-1-amine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Biochemical Pathways
The biochemical pathways affected by 3-(2,2,2-Trifluoroethoxy)propan-1-amine hydrochloride are currently unknown . As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects.
Result of Action
The molecular and cellular effects of 3-(2,2,2-Trifluoroethoxy)propan-1-amine hydrochloride’s action are currently unknown . As more research is conducted, we will gain a clearer picture of these effects.
Biologische Aktivität
3-(2,2,2-Trifluoroethoxy)propan-1-amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique trifluoroethoxy group. This compound's biological activity is of particular interest in pharmacological research, especially regarding its potential applications in enzyme inhibition and as a therapeutic agent.
Chemical Structure and Properties
The molecular structure of 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride can be summarized as follows:
- IUPAC Name : 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride
- Molecular Formula : C5H10ClF3NO
- Molecular Weight : 201.59 g/mol
This compound features a trifluoroethoxy group, which is known for its strong electron-withdrawing properties, enhancing the compound's lipophilicity and potential bioactivity.
The mechanism of action for 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride involves its interaction with various biological targets. The trifluoroethyl group can significantly influence the binding affinity and selectivity towards specific enzymes or receptors. Initial studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
Enzyme Inhibition
Research indicates that compounds containing trifluoroethyl groups can exhibit enhanced potency against various biological targets. For example:
- Inhibition of 5-Hydroxytryptamine (5-HT) Uptake : Studies have shown that the introduction of a trifluoromethyl group can increase the potency for inhibiting serotonin uptake significantly compared to non-fluorinated analogs .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds suggest that 3-(2,2,2-trifluoroethoxy)propan-1-amine hydrochloride may possess antibacterial activity. This is particularly relevant given the increasing resistance to conventional antibiotics.
Case Studies and Research Findings
A review of literature reveals several key studies highlighting the biological activity of similar compounds:
- Triazole Derivatives : Research on triazole derivatives indicated significant antifungal activity, suggesting that modifications like trifluoroethyl groups could enhance their efficacy against resistant strains .
- Fluorinated Compounds : A systematic study on fluorinated compounds indicated that those with trifluoromethyl groups exhibited improved interactions with target proteins due to enhanced hydrophobic interactions and electronic effects .
- In Vivo Studies : The in vivo behavior of related fluorinated compounds has been documented in animal models, demonstrating their potential as therapeutic agents in oncology and infectious diseases .
Data Table: Biological Activity Overview
Eigenschaften
IUPAC Name |
3-(2,2,2-trifluoroethoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO.ClH/c6-5(7,8)4-10-3-1-2-9;/h1-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHSWVOSJDIJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















